molecular formula C15H15N3OS B4693300 N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B4693300
M. Wt: 285.4 g/mol
InChI Key: QRWBAOLBUGGBOB-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a derivative of the thieno[2,3-d]pyrimidin-4-amine scaffold, a heterocyclic system widely explored in medicinal chemistry due to its bioisosteric resemblance to purines. The compound features a 2-methoxyethylamine substituent at the 4-position and a phenyl group at the 5-position of the fused thienopyrimidine ring. The 2-methoxyethyl group is hypothesized to enhance solubility compared to aromatic substituents, while the phenyl group at C5 may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-19-8-7-16-14-13-12(11-5-3-2-4-6-11)9-20-15(13)18-10-17-14/h2-6,9-10H,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWBAOLBUGGBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or other biological processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of the thieno[2,3-d]pyrimidin-4-amine scaffold, highlighting substituent variations and their molecular properties:

Compound Name Substituent at C4 Molecular Formula Molecular Weight Key Properties References
N-(2-Methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 2-Methoxyethyl C₁₆H₁₇N₃OS 299.39 (calc.) Predicted enhanced solubility due to aliphatic chain [Inferred from 3, 8]
N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 3,4-Dichlorophenyl C₁₈H₁₁Cl₂N₃S 372.27 High lipophilicity (Cl substituents)
N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 3,4-Dimethoxyphenethyl C₂₂H₂₁N₃O₂S 391.49 Moderate solubility (methoxy groups), density: 1.265 g/cm³
N-[3-(Trifluoromethyl)phenyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine 3-Trifluoromethylphenyl C₁₉H₁₃F₃N₄S 410.39 Electron-withdrawing CF₃ group; potential metabolic stability
5-Phenylthieno[2,3-d]pyrimidin-4-amine (Parent) H (unsubstituted) C₁₂H₉N₃S 227.28 Base scaffold; antiviral/antiprotozoal activity

Key Observations :

  • Lipophilicity : Aromatic substituents with halogens (e.g., Cl in , CF₃ in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Solubility : Aliphatic chains (e.g., 2-methoxyethyl) and methoxy groups (e.g., ) improve solubility compared to halogenated analogs.
  • Hydrogen Bonding : Substituents like methoxyethyl may engage in hydrogen bonding, as seen in analogs with similar groups (e.g., weak C–H···O interactions in ).

Biological Activity

Overview

N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class, recognized for its diverse biological activities. This compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its potential applications in medicinal chemistry due to its interaction with various biological targets.

Target Enzyme : The primary target of this compound is acetyl-CoA carboxylase , an enzyme crucial in fatty acid biosynthesis.

Mode of Action : The compound inhibits acetyl-CoA carboxylase by binding to its active site, disrupting the fatty acid biosynthesis pathway. This inhibition can lead to significant metabolic alterations within cells, particularly affecting lipid metabolism and energy homeostasis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance, derivatives have shown moderate to significant antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma) and others, with IC50 values ranging from 4.47 to 52.8 μM in some studies .

Case Studies

  • Cytotoxic Evaluation : In a study assessing the cytotoxic effects of several thienopyrimidine derivatives, it was found that specific structural modifications led to enhanced activity against cancer cell lines. The most potent compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .
  • Molecular Docking Studies : Molecular docking analyses have provided insights into the binding interactions between thienopyrimidine derivatives and their targets, highlighting how structural variations can influence biological activity. For example, docking studies revealed that certain derivatives effectively bind to the colchicine-binding site on tubulin, which is critical for their anticancer effects .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 (μM)Mechanism of Action
This compoundAcetyl-CoA CarboxylaseTBDInhibition of fatty acid biosynthesis
Compound 4dTubulin4.47Induces G2/M phase arrest
Compound 5gTubulin52.8Inhibits tubulin polymerization

Synthesis and Industrial Production

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity under controlled conditions.

Q & A

Q. Key factors :

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Base selection : Strong bases (e.g., NaH) may deprotonate the amine, accelerating substitution.

Typical yields range from 66% to 92% depending on substituent steric effects and purification methods .

How is structural characterization of this compound performed, and what analytical data are critical?

Q. Essential techniques :

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the methoxyethyl group (δ 3.2–3.5 ppm for OCH₂CH₂OCH₃) and aromatic protons (δ 7.2–8.4 ppm) confirm substitution .
    • ¹³C NMR : Signals for the thienopyrimidine core (C=S at ~167 ppm) and methoxy carbons (~58 ppm) .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 289.34 g/mol for C₁₅H₁₅N₃OS).
  • IR spectroscopy : Bands for NH₂ (~3447 cm⁻¹) and C=N (1638 cm⁻¹) .

Validation : Compare data with structurally similar compounds (e.g., N-(4-methoxybenzyl) analogs) .

What are the primary biological targets of this compound, and how is activity assessed in vitro?

Q. Targets :

  • Kinases : Inhibits tyrosine kinases (e.g., ALK) via competitive binding to ATP pockets .
  • Phosphodiesterases (PDEs) : Modulates cyclic nucleotide signaling, tested via fluorescence-based assays .

Q. Assay protocols :

Kinase inhibition : Use recombinant enzymes (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits.

Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Data interpretation : IC₅₀ values <10 μM suggest high potency .

Advanced Research Questions

How do structural modifications (e.g., methoxyethyl vs. benzyl substituents) affect target selectivity?

Q. SAR insights :

  • Methoxyethyl group : Enhances solubility (logP ~2.1) compared to hydrophobic benzyl derivatives (logP ~3.5) .
  • Substituent position : Para-substituted aryl groups (e.g., 4-fluorophenyl) increase kinase affinity by 3–5-fold compared to meta-substituted analogs .

Q. Methodology :

  • Docking studies : Use AutoDock Vina to compare binding poses with kinase domains (PDB: 2XP2 for ALK).
  • In vitro profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) .

How can researchers resolve contradictions in reported enzyme inhibition data?

Case example : Discrepancies in IC₅₀ values for PDE4B inhibition (1.2 μM vs. 8.7 μM) may arise from:

Assay conditions : Variations in Mg²⁺ concentration (1 mM vs. 5 mM) alter enzyme kinetics .

Compound stability : Degradation in DMSO stock solutions over time (test via HPLC purity checks at t = 0 and 24h) .

Q. Resolution strategy :

  • Standardize buffer composition and pre-incubation times.
  • Validate using orthogonal assays (e.g., SPR for binding affinity) .

What strategies optimize solubility and bioavailability for in vivo studies?

Q. Approaches :

  • Prodrug design : Introduce phosphate esters at the methoxyethyl group to enhance aqueous solubility (>10 mg/mL vs. 2 mg/mL for parent compound) .
  • Formulation : Use lipid-based nanoemulsions (e.g., 20% Labrafil®) to improve oral absorption in rodent models .

Q. Validation :

  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and Cₘₐₓ after IV and oral dosing in mice.
  • Tissue distribution : LC-MS/MS quantitation in target organs (e.g., liver, tumors) .

How do computational models predict off-target interactions, and what are key validation steps?

Q. Workflow :

Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential off-targets (e.g., GPCRs, ion channels).

Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field).

Q. Validation :

  • In vitro panels : Screen against 50+ targets (e.g., CEREP’s SafetyScreen44®) .
  • Cytotoxicity : Assess in primary human hepatocytes to rule out hepatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
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N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.